molecular formula C22H16N4OS2 B2565918 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide CAS No. 1795303-29-5

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide

Katalognummer: B2565918
CAS-Nummer: 1795303-29-5
Molekulargewicht: 416.52
InChI-Schlüssel: UXTJSFWSGGKPSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a thiophene group at position 2 and a methyl group at position 2. The carboxamide moiety is linked to a phenyl ring bearing an imidazo[1,2-a]pyridine substituent at position 3.

Synthetic routes for related compounds involve coupling reactions between activated carboxylates and amines. For example, ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates are hydrolyzed to carboxylic acids and then coupled with amines using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Eigenschaften

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4OS2/c1-14-20(29-22(23-14)18-9-6-12-28-18)21(27)25-16-8-3-2-7-15(16)17-13-26-11-5-4-10-19(26)24-17/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTJSFWSGGKPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H18N4OSC_{22}H_{18}N_{4}OS, with a molecular weight of 398.47 g/mol. The compound features an imidazo[1,2-a]pyridine moiety, which is known for its biological activity, particularly in anti-cancer and antimicrobial contexts.

PropertyValue
Molecular FormulaC22H18N4OSC_{22}H_{18}N_{4}OS
Molecular Weight398.47 g/mol
LogP5.7585
PSA87.53 Ų

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that derivatives of imidazo[1,2-a]pyridine can inhibit key enzymes involved in cell proliferation and survival, such as SIRT1 (NAD+-dependent deacetylase), which is implicated in metabolic disorders and cancer progression .

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a related thiazole derivative demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin against Jurkat and A431 cells . The structure–activity relationship (SAR) analysis suggests that specific substitutions on the imidazo and thiazole rings enhance antitumor potency.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli using the agar well diffusion method. The minimum inhibitory concentration (MIC) values indicate promising potential for further development as an antibacterial agent .

Case Studies

  • Anticancer Evaluation : A study conducted on thiazole derivatives revealed that compounds with similar structures to this compound exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting strong anticancer potential .
  • Antimicrobial Studies : In a study assessing the antimicrobial activity of thiazole derivatives, compounds were tested against S. aureus and E. coli, showing moderate efficacy with MIC values indicating potential for development into therapeutic agents for bacterial infections .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide. The compound exhibits selective cytotoxicity against various cancer cell lines:

  • Mechanism of Action : The thiazole moiety is known to interact with cellular pathways that regulate apoptosis and cell proliferation. For instance, compounds containing thiazole rings have shown to inhibit specific kinases involved in cancer progression, such as CDK and MAPK pathways .
  • Case Studies : In a study by Evren et al. (2019), novel thiazole derivatives demonstrated significant anticancer activity against A549 human lung adenocarcinoma cells. The structure–activity relationship indicated that substituents on the thiazole ring played a crucial role in enhancing efficacy .

Antimicrobial Activity

The imidazo[1,2-a]pyridine component contributes to the compound's antimicrobial properties. Research has shown that similar compounds exhibit activity against a range of pathogens:

  • In Vitro Studies : Compounds with imidazo[1,2-a]pyridine structures have been tested against various bacterial and fungal strains, demonstrating promising results in inhibiting growth .

Neuroprotective Effects

Emerging evidence suggests that thiazole-based compounds may also possess neuroprotective properties:

  • Research Findings : Studies indicate that certain thiazole derivatives can mitigate oxidative stress in neuronal cells, potentially leading to therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 1: Synthesis Overview

StepReaction TypeReagentsConditions
1CondensationThioketone + AmineHeat, Solvent
2Electrophilic SubstitutionImidazo ComponentCatalyst
3CouplingAryl/Alkyl HalidesBase, Solvent

Implications for Drug Development

The diverse biological activities of this compound position it as a promising candidate for drug development:

Targeting Specific Diseases

Given its anticancer and antimicrobial properties, this compound could be further explored for developing targeted therapies against specific cancer types and resistant bacterial strains.

Future Research Directions

Further research is warranted to explore:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key structural analogs, focusing on their pharmacological profiles, synthetic yields, and functional groups:

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀/EC₅₀) Synthesis Yield Applications References
Target Compound Thiazole-5-carboxamide 4-methyl, 2-(thiophen-2-yl), N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl) Not reported Not reported Research compound
ND-11543 (N-(3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide) Imidazo[2,1-b]thiazole-5-carboxamide 2,6-dimethyl, 3-fluoro-4-(piperazinyl-phenyl) Anti-tuberculosis (EC₅₀ = 0.12 µM) 62% Antimicrobial agent
Dasatinib (N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide) Thiazole-5-carboxamide 2-(pyrimidinylamino), N-(2-chloro-6-methylphenyl) Bcr-Abl kinase inhibition (IC₅₀ = 0.6 nM) 86–91% Anticancer (tyrosine kinase inhibitor)
BP 27384 (N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide) Thiazole-5-carboxamide Similar to Dasatinib with minor modifications Kinase inhibition (comparable to Dasatinib) ~85% Research/Pharmaceutical
5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide Oxazole-4-carboxamide 5-methyl, 3-phenyl, N-(5-nitrothiazol-2-yl) Not reported Not reported Antimicrobial screening

Key Observations

Bioactivity Gaps : The target compound lacks reported biological data, unlike ND-11543 (antitubercular) and Dasatinib (anticancer). Its imidazopyridine-thiophene-thiazole hybrid structure may confer unique binding properties, but empirical validation is needed .

Synthetic Efficiency : ND-11543 and Dasatinib demonstrate moderate-to-high synthesis yields (62–91%), whereas the target compound’s yield remains uncharacterized. Coupling reactions using EDC or NaO-tBu are common for carboxamide derivatives .

Structural Determinants of Activity: Thiophene vs. Imidazopyridine vs. Piperazine: The imidazo[1,2-a]pyridine moiety in the target compound could target nucleic acid-binding proteins, contrasting with Dasatinib’s piperazine group, which enhances solubility and kinase selectivity .

Q & A

Q. Example Conditions :

StepReagents/ConditionsYield RangeReference
AcylationDMF, K₂CO₃, RCH₂Cl, RT70-85%
CyclizationDMF, I₂, Et₃N, reflux45-58%

Q. Critical Factors :

  • Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) improve cyclization efficiency .
  • Catalyst : Triethylamine enhances coupling rates compared to weaker bases .

Basic: Which spectroscopic methods are most effective for structural characterization?

Methodological Answer:
Combined spectroscopic and analytical techniques are essential:

TechniqueKey ParametersApplicationReference
¹H/¹³C NMR Chemical shifts (δ 7–8 ppm for aromatic protons), coupling constantsConfirm regiochemistry of thiophene and imidazopyridine
IR Spectroscopy Bands at 1680–1700 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H)Verify carboxamide and heterocyclic groups
Elemental Analysis C, H, N content (±0.3% of theoretical)Assess purity and stoichiometry

Note : Discrepancies in NMR splitting patterns may arise from rotational isomerism; use 2D NMR (COSY, HSQC) to resolve .

Advanced: How can conflicting NMR data in structural characterization be resolved?

Methodological Answer:
Contradictions often stem from dynamic effects or impurities. Strategies include:

  • Variable Temperature NMR : Identify rotational barriers (e.g., hindered amide bonds) causing signal splitting .
  • X-ray Crystallography : Resolve ambiguous NOE correlations (e.g., confirming thiophene orientation) .
  • High-Resolution MS : Rule out isotopic or adduct-related impurities .

Case Study : reports ¹³C NMR δ 165 ppm for the carboxamide carbonyl, conflicting with δ 170 ppm in similar derivatives. This may reflect solvent polarity effects (DMSO-d₆ vs. CDCl₃) .

Advanced: What strategies optimize the cyclization step to improve yield?

Methodological Answer:
Cyclization bottlenecks often occur during imidazopyridine ring closure. Optimization approaches:

ParameterStrategyOutcomeReference
Catalyst Replace K₂CO₃ with Cs₂CO₃Increases base strength, accelerating deprotonation
Solvent Use toluene for hydrophobic intermediatesReduces side reactions (e.g., hydrolysis)
Microwave Irradiation 150°C, 30 minReduces reaction time from hours to minutes

Data : achieved 58% yield using iodine-mediated cyclization in DMF, while reports 70% yield with K₂CO₃ in acetonitrile.

Advanced: How does thiophene substitution influence bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies suggest:

  • Electron-Donating Groups (e.g., thiophene’s sulfur atom) enhance π-stacking with hydrophobic enzyme pockets .
  • Positional Effects : 2-Thienyl vs. 3-thienyl substitution alters binding to kinases (e.g., IC₅₀ shifts from 12 nM to 85 nM) .

Q. Experimental Design :

  • Synthesize analogs with furan/pyrole replacements.
  • Test inhibitory activity against target proteins (e.g., EGFR kinase) .

Basic: What purification techniques are recommended post-synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with CH₂Cl₂/MeOH (95:5) for polar impurities .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥95%) .
  • HPLC : Reverse-phase C18 columns resolve diastereomers (if present) .

Advanced: How to address discrepancies in biological activity data?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Purity Thresholds : Compounds with <98% purity (HPLC) show reduced activity; repurify via preparative TLC .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., pH, temperature) .

Advanced: What computational methods predict binding modes with target proteins?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Glide simulates ligand-protein interactions (e.g., imidazopyridine stacking with ATP-binding pockets) .
  • MD Simulations : GROMACS trajectories (50 ns) assess stability of hydrogen bonds with key residues (e.g., Asp 831 in EGFR) .
  • QSAR Models : Correlate logP values (2.8–3.5) with cytotoxicity (R² = 0.89) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.